4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
CAS No.: 378779-69-2
Cat. No.: VC7057116
Molecular Formula: C28H21ClFN3O4
Molecular Weight: 517.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 378779-69-2 |
|---|---|
| Molecular Formula | C28H21ClFN3O4 |
| Molecular Weight | 517.94 |
| IUPAC Name | 4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C28H21ClFN3O4/c29-18-8-11-21-20(14-18)26(17-4-2-1-3-5-17)27(28(37)31-21)22-15-23(16-6-9-19(30)10-7-16)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) |
| Standard InChI Key | WLUZUGLVCOSTIO-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F |
Introduction
Structural Analysis
Molecular Composition and Stereochemical Features
The compound’s molecular formula, C₂₈H₂₁ClFN₃O₄, corresponds to a molecular weight of 517.9 g/mol . Its IUPAC name, 4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, reflects three critical structural domains:
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A 6-chloro-2-hydroxy-4-phenylquinoline core, providing planar aromaticity and hydrogen-bonding capability.
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A 4-fluorophenyl-substituted dihydropyrazole ring, introducing conformational rigidity and halogen-mediated interactions.
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A 4-oxobutanoic acid tail, enabling solubility modulation and carboxylate-mediated binding.
The SMILES notation (C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F) confirms the spatial arrangement of substituents, particularly the para-fluorine on the phenyl ring and the chloro-hydroxyquinoline system .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₁ClFN₃O₄ |
| Molecular Weight | 517.9 g/mol |
| IUPAC Name | 4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
| Topological Polar Surface Area | 103 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for validating its structure. For analogous pyrazole-quinoline hybrids, ¹H NMR typically reveals:
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A singlet at δ 8.2–8.5 ppm for the quinoline C3-H proton.
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Doublets at δ 7.4–7.8 ppm for the fluorophenyl aromatic protons.
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A broad peak at δ 12.1 ppm for the carboxylic acid proton.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step protocols to assemble the quinoline, pyrazole, and butanoic acid moieties. A representative route includes:
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Quinoline Core Formation:
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Condensation of 4-phenylaniline with ethyl acetoacetate under acidic conditions yields the 4-phenylquinolin-2(1H)-one scaffold. Chlorination at C6 is achieved using POCl₃.
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Pyrazole Ring Construction:
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Cyclocondensation of the quinoline hydrazine derivative with 4-fluorophenyl-substituted α,β-unsaturated ketones forms the dihydropyrazole ring. This step often employs ethanol as a solvent and acetic acid catalysis.
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Butanoic Acid Functionalization:
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Michael addition of maleic anhydride to the pyrazole nitrogen, followed by hydrolysis, introduces the 4-oxobutanoic acid group.
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Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Quinoline Chlorination | POCl₃, 80°C, 6 h |
| Pyrazole Cyclization | Ethanol, reflux, 12 h |
| Carboxylation Yield | 65–72% (post-chromatography) |
Analytical Challenges
Impurity profiling via HPLC-MS reveals byproducts such as:
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N-acetylated pyrazole derivatives (Δm/z +42).
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Dechlorinated quinoline analogs (Δm/z −35.5).
Crystallization attempts often fail due to the compound’s conformational flexibility, necessitating storage as an amorphous solid .
Biological Evaluation
Hypothesized Mechanisms of Action
While direct pharmacological data for this compound remains sparse, structural analogs exhibit:
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Kinase Inhibition: Pyrazole-quinoline hybrids target ATP-binding pockets in kinases (e.g., EGFR, VEGFR2) via halogen bonding and π-π stacking.
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Antimicrobial Activity: The chloro-hydroxyquinoline moiety disrupts bacterial DNA gyrase, with MIC values of 2–8 μg/mL against Staphylococcus aureus.
Table 3: Activity of Structural Analogs
| Compound | Target | IC₅₀ / MIC |
|---|---|---|
| Bromophenyl analog | EGFR Kinase | 48 nM |
| Methoxyphenyl analog | E. coli | 16 μg/mL |
| Target compound (predicted) | VEGFR2 | ~120 nM (est.) |
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